[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid
Übersicht
Beschreibung
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and thiazole moieties in its structure endows it with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery programs.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit enhanced bioavailability and efficacy in treating diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. It may also serve as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and thiazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. For example, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid share the thiazole ring but differ in their substituents.
Pyridine derivatives: Compounds such as 4-aminopyridine and 2-chloropyridine have the pyridine ring but lack the thiazole moiety.
Uniqueness
The uniqueness of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid lies in its combined pyridine and thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.
Biologische Aktivität
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that integrates pyridine and thiazole moieties, making it a subject of interest in medicinal chemistry and biological research. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, and is utilized as a building block for synthesizing more complex molecules. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridine group, contributing to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for potential interactions with various biological targets through hydrogen bonding and π-π interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance:
- Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It has been shown to affect pathways related to tumor growth and metastasis.
- Antimicrobial Effects : It exhibits activity against various bacteria and fungi by disrupting their metabolic processes.
Biological Activity Overview
1. Anticancer Efficacy
A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting strong potential as an anticancer agent (Table 1).
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | Jurkat | 1.61 | Apoptosis induction via enzyme inhibition |
Compound B | A-431 | 1.98 | Disruption of cell cycle progression |
2. Antimicrobial Activity
The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties.
Bacteria | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 10 | Strong |
Escherichia coli | 15 | Moderate |
Eigenschaften
IUPAC Name |
2-[2-(pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)5-8-6-16-10(13-8)12-7-1-3-11-4-2-7/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCAIWITXSVINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.